4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide
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Overview
Description
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring attached to a butanamide moiety, with a 4-methylphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Moiety: The benzothiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.
Introduction of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting skin-whitening properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 1-(1,3-benzothiazol-2-yl)ethyl[(4-methylphenyl)methyl]amine
Uniqueness
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a butanamide moiety and a 4-methylphenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C18H18N2OS/c1-13-9-11-14(12-10-13)19-17(21)7-4-8-18-20-15-5-2-3-6-16(15)22-18/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,19,21) |
InChI Key |
RTJYSWBWZGLTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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